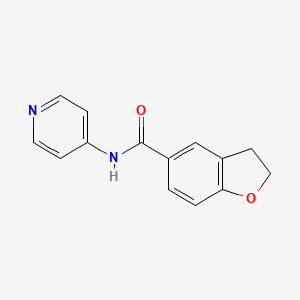
N-pyridin-4-yl-2,3-dihydro-1-benzofuran-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-pyridin-4-yl-2,3-dihydro-1-benzofuran-5-carboxamide is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzofuran derivatives, which have been extensively studied for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of N-pyridin-4-yl-2,3-dihydro-1-benzofuran-5-carboxamide is not fully understood. However, it has been reported to exert its biological effects through various pathways, including the inhibition of specific enzymes and the modulation of cellular signaling pathways. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This inhibition leads to the activation of tumor suppressor genes and the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects. For example, it has been reported to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Furthermore, this compound has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-pyridin-4-yl-2,3-dihydro-1-benzofuran-5-carboxamide is its diverse biological activities, which make it a promising drug candidate for the treatment of various diseases. However, one of the limitations of this compound is its relatively low solubility in water, which can hinder its bioavailability and limit its therapeutic efficacy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Zukünftige Richtungen
There are several future directions for the research on N-pyridin-4-yl-2,3-dihydro-1-benzofuran-5-carboxamide. One of the potential directions is to investigate its use as a drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential as an anti-viral agent, particularly against emerging viral infections such as COVID-19. Additionally, further studies are needed to optimize the synthesis method of this compound and improve its solubility and bioavailability.
Synthesemethoden
The synthesis of N-pyridin-4-yl-2,3-dihydro-1-benzofuran-5-carboxamide is a multi-step process that involves the reaction of pyridine-4-carboxylic acid with 2,3-dihydro-1-benzofuran-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with an amine such as 2-aminopyridine to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-pyridin-4-yl-2,3-dihydro-1-benzofuran-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. This compound has also been investigated for its potential use as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-pyridin-4-yl-2,3-dihydro-1-benzofuran-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-14(16-12-3-6-15-7-4-12)11-1-2-13-10(9-11)5-8-18-13/h1-4,6-7,9H,5,8H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGCXVQTBCOKGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[4-(1,2,4-triazol-1-yl)phenyl]propanamide](/img/structure/B7510007.png)
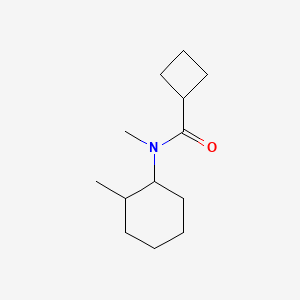
![1-Methyl-3-[(4-pyrazol-1-ylphenyl)methyl]urea](/img/structure/B7510013.png)
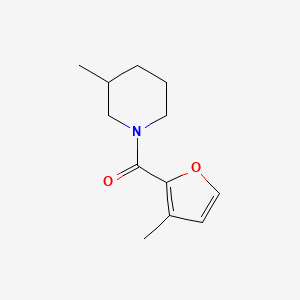
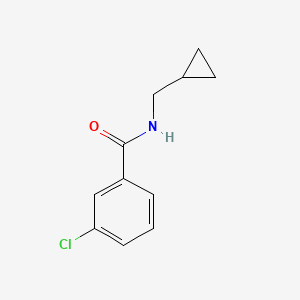
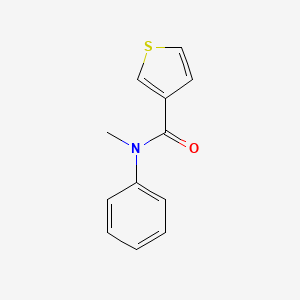
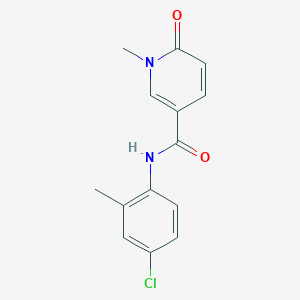
![Methyl 2-[(3-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7510049.png)
